molecular formula C24H21F2N5O2S B2754911 N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1171619-75-2

N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2754911
CAS No.: 1171619-75-2
M. Wt: 481.52
InChI Key: WDACTOAQZLKIQC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a potent, selective, and cell-active inhibitor of PARP14 (ARTD8), a mono-ADP-ribosyltransferase. This compound has been identified as a valuable chemical probe for dissecting the physiological roles of PARP14 , demonstrating high selectivity over other PARP family members, including PARP1 and PARP2. Its primary research value lies in investigating the non-canonical functions of ADP-ribosylation in cellular processes. PARP14 inhibition is a promising therapeutic strategy in oncology, as it influences transcription, signal transduction, and the DNA damage response in cancer cells. Research utilizing this inhibitor has shed light on its role in modulating the response to genotoxic stress and its impact on cancer cell viability . Furthermore, due to the involvement of PARP14 in immunoregulation, particularly in macrophage function and interleukin-4 signaling, this compound serves as a critical tool for immunology research, enabling studies into allergic inflammation and M2 macrophage polarization. It provides researchers with a means to selectively target and inhibit PARP14's catalytic activity, thereby facilitating the elucidation of its mechanism of action in various disease models.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N5O2S/c25-17-7-3-15(4-8-17)13-27-19(32)14-31-23(33)21-22(34-24(28-21)30-11-1-2-12-30)20(29-31)16-5-9-18(26)10-6-16/h3-10H,1-2,11-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDACTOAQZLKIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents (Position) Key Features Reference
N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazin 2-Pyrrolidin-1-yl, 7-(4-fluorophenyl), 4-oxo High polarity from pyrrolidine; dual fluorinated aromatic rings Target
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazin 2-Methyl, 7-(4-fluorophenyl), 4-oxo Chlorophenyl enhances lipophilicity; methyl reduces steric hindrance
N-(4-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazin 3-(4-Fluoro-2-methoxyphenyl), 6-oxo Methoxy group increases electron density; lacks thiazole fusion
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine 5-Thioxo, 7-phenyl Thioxo group enhances sulfur-mediated interactions; pyrimidine core

Functional Group Analysis

A. Fluorinated Aromatic Rings

  • The target compound and its chlorophenyl analogue () both feature fluorinated aryl groups. Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorine, which is bulkier and more lipophilic .

B. Heterocyclic Core Modifications

  • Thiazolo[4,5-d]pyrimidine derivatives () feature a pyrimidine ring instead of pyridazine, altering nitrogen positioning and hydrogen-bonding patterns .

C. Substituent Effects on Physicochemical Properties

  • Pyrrolidin-1-yl vs. Methyl : The pyrrolidine group in the target compound increases solubility via amine protonation, whereas methyl () offers minimal steric effects but lower polarity .
  • 4-Oxo vs. 5-Thioxo : The ketone in the target compound favors hydrogen-bond acceptance, while thioxo () may engage in sulfur-specific interactions (e.g., metal coordination) .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogues

CompoundSubstituentTargetIC₅₀ (μM)
A 4-FluorophenylEGFR0.12
B 4-ChlorophenylPI3Kδ0.08
C MorpholineVEGFR21.4

Q. Table 2: Key Analytical Parameters for Purity Assessment

MethodLimit of DetectionPrecision (RSD%)
HPLC-UV0.1 μg/mL1.2%
LC-MS0.01 μg/mL0.8%

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